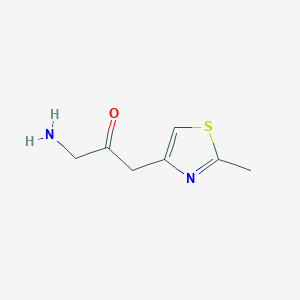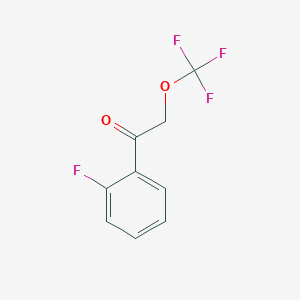
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, often involving the use of radical initiators and suitable solvents to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, ensuring the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The fluorine and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its stability and bioavailability are advantageous in the design of pharmaceutical agents, potentially leading to the development of new drugs.
Industry: The compound is employed in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are beneficial.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The trifluoromethoxy group may also play a role in modulating the compound’s overall effect by altering its electronic properties and steric interactions.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-2-methoxyethan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-one: Substitutes fluorine with chlorine, leading to variations in reactivity and stability.
1-(2-Fluorophenyl)-2-(trifluoromethyl)ethan-1-one: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its overall behavior in reactions. The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethoxy groups, which impart distinct properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C9H6F4O2 |
|---|---|
Molekulargewicht |
222.14 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanone |
InChI |
InChI=1S/C9H6F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
InChI-Schlüssel |
ZRWHCUHQBKJSPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)COC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
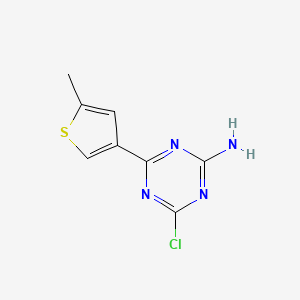
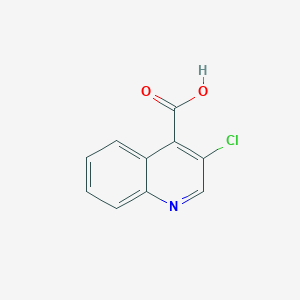
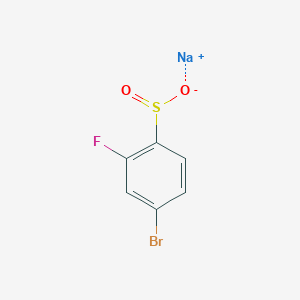
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)
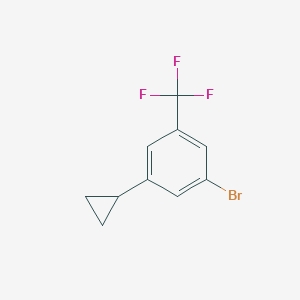

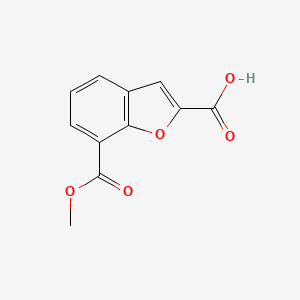
![2-Amino-N-[(benzylcarbamoyl)methyl]acetamide](/img/structure/B13165028.png)
![Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13165034.png)
![tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13165041.png)
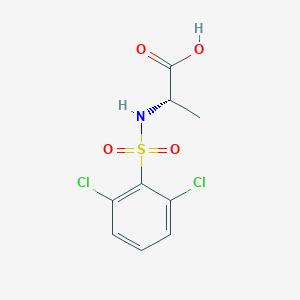
![2-Methyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13165055.png)
